molecular formula C20H14ClN3O2 B12538441 2-[(E)-Benzylideneamino]-5-[(E)-(4-chlorophenyl)diazenyl]benzoic acid CAS No. 654649-17-9

2-[(E)-Benzylideneamino]-5-[(E)-(4-chlorophenyl)diazenyl]benzoic acid

Cat. No.: B12538441
CAS No.: 654649-17-9
M. Wt: 363.8 g/mol
InChI Key: XZSPWABKTSCPCF-UHFFFAOYSA-N
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Description

2-[(E)-Benzylideneamino]-5-[(E)-(4-chlorophenyl)diazenyl]benzoic acid is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals. This particular compound is notable for its unique structure, which includes both benzylideneamino and chlorophenyl diazenyl groups attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-Benzylideneamino]-5-[(E)-(4-chlorophenyl)diazenyl]benzoic acid typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Mechanism of Action

The mechanism of action of 2-[(E)-Benzylideneamino]-5-[(E)-(4-chlorophenyl)diazenyl]benzoic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-Benzylideneamino]-5-[(E)-(4-chlorophenyl)diazenyl]benzoic acid is unique due to the presence of both benzylideneamino and chlorophenyl diazenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

654649-17-9

Molecular Formula

C20H14ClN3O2

Molecular Weight

363.8 g/mol

IUPAC Name

2-(benzylideneamino)-5-[(4-chlorophenyl)diazenyl]benzoic acid

InChI

InChI=1S/C20H14ClN3O2/c21-15-6-8-16(9-7-15)23-24-17-10-11-19(18(12-17)20(25)26)22-13-14-4-2-1-3-5-14/h1-13H,(H,25,26)

InChI Key

XZSPWABKTSCPCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=C(C=C(C=C2)N=NC3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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